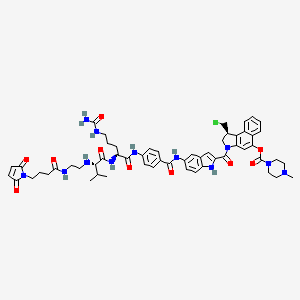
MB-VC-Mgba
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MB-VC-Mgba is a potent antitumor drug-linker conjugate used in antibody-drug conjugates (ADC). It utilizes the minor-groove-binding DNA-alkylating agent MGBA, connected through the ADC linker MB-VC . This compound is known for its significant antitumor activity and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
MB-VC-Mgba is synthesized by conjugating the DNA-alkylating agent MGBA with the ADC linker MB-VC. The synthesis involves the use of a lysosomally cleavable dipeptide, valine-citrulline (vc) linker . The MGBA component is a carbamate prodrug that is activated by carboxylesterase to its active form, MED-B, which exerts its DNA alkylation activity .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the MGBA and MB-VC components, followed by their conjugation under controlled conditions. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
MB-VC-Mgba undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions involving the replacement of functional groups can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
MB-VC-Mgba has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.
Biology: Employed in research on DNA-alkylating agents and their interactions with biological molecules.
Medicine: Investigated for its potential use in targeted cancer therapies due to its potent antitumor activity.
Industry: Utilized in the development of new ADCs and other therapeutic agents
Mechanism of Action
MB-VC-Mgba exerts its effects through the following mechanism:
DNA Alkylation: The MGBA component binds to the minor groove of DNA and alkylates it, leading to DNA damage and cell death.
Activation by Carboxylesterase: The carbamate prodrug MED-A is activated by carboxylesterase to its active form, MED-B, which then exerts its DNA alkylation activity.
Molecular Targets and Pathways: The primary molecular target of this compound is DNA, and the compound disrupts DNA replication and transcription pathways, leading to cell death.
Comparison with Similar Compounds
MB-VC-Mgba is unique compared to other similar compounds due to its specific combination of MGBA and MB-VC. Similar compounds include:
Duocarmycins: These compounds also target DNA but have different chemical structures and mechanisms of action.
Maytansinoids: Another class of ADCs with potent antitumor activity, but they utilize different linkers and cytotoxic agents.
Pyrrolobenzodiazepines: These compounds also alkylate DNA but have distinct structural features and biological activities
This compound stands out due to its unique linker and potent antitumor activity, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C56H65ClN12O10 |
|---|---|
Molecular Weight |
1101.6 g/mol |
IUPAC Name |
[(1S)-3-[5-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]ethylamino]-3-methylbutanoyl]amino]pentanoyl]amino]benzoyl]amino]-1H-indole-2-carbonyl]-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-5-yl] 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C56H65ClN12O10/c1-33(2)50(60-22-21-59-46(70)11-7-23-68-47(71)18-19-48(68)72)53(75)65-42(10-6-20-61-55(58)77)52(74)62-37-14-12-34(13-15-37)51(73)63-38-16-17-41-35(28-38)29-43(64-41)54(76)69-32-36(31-57)49-40-9-5-4-8-39(40)45(30-44(49)69)79-56(78)67-26-24-66(3)25-27-67/h4-5,8-9,12-19,28-30,33,36,42,50,60,64H,6-7,10-11,20-27,31-32H2,1-3H3,(H,59,70)(H,62,74)(H,63,73)(H,65,75)(H3,58,61,77)/t36-,42+,50+/m1/s1 |
InChI Key |
LWUVZRWVARAEMO-MUYWJSLASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)OC(=O)N7CCN(CC7)C)CCl)NCCNC(=O)CCCN8C(=O)C=CC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















